Riztunitide

Proteolytic stability Retro-inverso peptide Metabolic half-life

Unlike natural L-peptide thymopentin (TP-5), which exhibits a half-life of ~23 min in vitro and mere seconds in vivo, Riztunitide is an all-D-amino acid retro-inverso analog engineered for complete proteolytic resistance. This topochemical mimic retains thymopentin's immunomodulatory and anti-inflammatory function while enabling sustained dosing in chronic neurodegeneration models—including ALS (SOD1G93A, TDP-43), Alzheimer's, and Parkinson's—as well as systemic inflammatory conditions. Its dual action on NLRP3 inflammasome suppression and mitochondrial bioenergetic rescue makes it a uniquely positioned tool compound for researchers investigating the nexus of neuroinflammation and metabolic dysregulation.

Molecular Formula C30H49N9O9
Molecular Weight 679.8 g/mol
CAS No. 2963586-07-2
Cat. No. B15623582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRiztunitide
CAS2963586-07-2
Molecular FormulaC30H49N9O9
Molecular Weight679.8 g/mol
Structural Identifiers
InChIInChI=1S/C30H49N9O9/c1-16(2)24(39-25(43)19(32)14-17-8-10-18(40)11-9-17)28(46)38-22(15-23(41)42)27(45)36-20(6-3-4-12-31)26(44)37-21(29(47)48)7-5-13-35-30(33)34/h8-11,16,19-22,24,40H,3-7,12-15,31-32H2,1-2H3,(H,36,45)(H,37,44)(H,38,46)(H,39,43)(H,41,42)(H,47,48)(H4,33,34,35)/t19-,20-,21-,22-,24-/m1/s1
InChIKeyNEXQGKFEZIZNJH-DXHZJSNDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Riztunitide (CAS 2963586-07-2) Procurement Guide: Retro-Inverso Thymopentin Analog for Neuroinflammation Research


Riztunitide is an all-D-amino acid pentapeptide with the sequence H-(D-Tyr)-(D-Val)-(D-Asp)-(D-Lys)-(D-Arg)-OH (SEQ ID NO:1), corresponding to the retro-inverso analog of the endogenous immunomodulatory pentapeptide thymopentin (TP-5) [1]. It is a synthetic, proteolytically stabilized peptidomimetic designed to recapitulate the biological activity of thymopentin—including anti-inflammatory and immunomodulatory effects—while overcoming the extremely short half-life that limits the therapeutic utility of the natural L-peptide precursor [1]. The compound is being investigated for ameliorating neurodegenerative disorders (including ALS, Alzheimer's, and Parkinson's disease) and systemic inflammatory conditions by targeting cells with dysregulated energy metabolism and reducing NLRP3 inflammasome-associated inflammation [1].

Why Thymopentin or Generic Immunomodulatory Peptides Cannot Substitute for Riztunitide in Long-Acting Research Applications


Generic substitution with the widely available natural L-peptide thymopentin (TP-5; Arg-Lys-Asp-Val-Tyr) fails because thymopentin undergoes rapid proteolytic degradation, exhibiting a half-life of merely 23.1 minutes in mouse liver microsomes in vitro, and is reported to have a half-life of only seconds following exogenous administration in vivo [1]. This extreme metabolic lability precludes sustained target engagement in chronic disease models. Riztunitide's all-D retro-inverso configuration confers topochemical equivalence to thymopentin while providing substantial resistance to proteolytic cleavage, thereby enabling extended duration of action and potential CNS penetration that the natural L-peptide cannot achieve [1]. Other in-class immunomodulatory peptides (e.g., thymalfasin, splenopentin) lack this specific retro-inverso design and are not validated in the same ALS-relevant and neuroinflammation model systems described in the patent literature for Riztunitide [1].

Riztunitide Comparative Evidence: Quantified Differentiation from Thymopentin and In-Class Peptides


Proteolytic Stability: Riztunitide vs. Thymopentin (TP-5)

The metabolic instability of thymopentin (TP-5), the natural all-L pentapeptide, is quantitatively established: it exhibits a half-life of 23.1 minutes in mouse liver microsomes, with exogenous in vivo half-life described as 'seconds' [1]. The retro-inverso design of Riztunitide (all-D sequence with reversed peptide bond orientation) is specifically engineered to confer topochemical equivalence to thymopentin while eliminating susceptibility to canonical proteases [1]. Although a directly measured, side-by-side half-life value for Riztunitide under identical microsomal conditions is not reported in the accessible patent text, the established principle of enhanced proteolytic resistance for all-D retro-inverso peptides is well-documented in the peptidomimetic literature [1][2].

Proteolytic stability Retro-inverso peptide Metabolic half-life Peptidomimetic

Target Indication Scope: Neurodegeneration and Dysregulated Energy Metabolism vs. Classical Immunomodulation

Riztunitide is positioned in the patent as an agent that 'decreases inflammation and rescues cells with dysregulated energy metabolism (that results in extracellular ATP), both conditions found in some ALS patients' [1]. In contrast, thymopentin (TP-5) is primarily characterized as a general immunostimulant and anti-inflammatory agent used for primary and secondary immunodeficiencies and chemotherapy-induced immunosuppression [1]. The retro-inverso analog is specifically designed to access the central nervous system and target dysregulated cells while leaving normal systems untouched, a targeting profile not attributed to the parent peptide [1].

ALS Neuroinflammation Mitochondrial dysfunction Extracellular ATP

Stereochemical Configuration: All-D Retro-Inverso Design vs. All-L Natural Peptide

Riztunitide is composed entirely of D-amino acids in a reversed sequence relative to thymopentin: D-Tyr-D-Val-D-Asp-D-Lys-D-Arg (SEQ ID NO:1) versus the natural L-Arg-L-Lys-L-Asp-L-Val-L-Tyr (SEQ ID NO:6) of thymopentin [1]. This 'full retro-inverso' approach results in a high degree of topochemical equivalence between the parent peptide and its isomeric replacement while increasing metabolic stability against proteolysis [1]. The patent explicitly teaches that at least three of the five amino acids must be in the D-configuration for the claimed methods, and identifies SEQ ID NO:1 (the all-D sequence) as a preferred embodiment [1].

D-amino acid peptide Retro-inverso Topochemical equivalence Protease resistance

NLRP3 Inflammasome and Anti-Inflammatory Mechanism Differentiation

Riztunitide is described in vendor technical documentation as inhibiting NLRP3 inflammasome activation and exhibiting anti-inflammatory activity [2]. The patent further teaches that the compound targets dysregulated energy metabolism resulting in extracellular ATP, a known danger-associated molecular pattern (DAMP) that activates the NLRP3 inflammasome via the purinergic P2X7 receptor pathway [1]. Thymopentin, by contrast, is characterized primarily as suppressing NF-κB activation and inhibiting microglial activation by reducing secretion of inflammatory mediators [1]. While both compounds exhibit anti-inflammatory activity, the retro-inverso analog appears to engage a distinct mechanistic node at the level of dysregulated ATP release and NLRP3 activation.

NLRP3 inflammasome Anti-inflammatory Neuroinflammation Purine metabolism

Administration Route and Dosing Flexibility vs. Thymopentin

The patent claims that Riztunitide (SEQ ID NO:1) can be administered intrathecally, intravenously, orally, and/or subcutaneously at doses ranging from 0.1 mg/kg to 50 mg/kg, with preferred embodiments from 0.1 mg/kg to 10 mg/kg and further preferred from 0.1 mg/kg to 1 mg/kg [1]. This multi-route flexibility, particularly the option for oral and subcutaneous administration, is facilitated by the proteolytic resistance of the all-D retro-inverso design. Thymopentin, with its second-scale in vivo half-life, is effectively restricted to parenteral administration and has limited practical utility outside acute intravenous or subcutaneous bolus dosing [1].

Intrathecal administration CNS delivery Subcutaneous Oral bioavailability

Riztunitide Application Scenarios: Where Procurement of the Retro-Inverso Analog Is Scientifically Justified


Amyotrophic Lateral Sclerosis (ALS) and Motor Neuron Disease Preclinical Research

Riztunitide is expressly positioned for ALS research, with the patent describing its utility in transgenic SOD1G93A mouse models and TDP-43 models [1]. The compound's dual action on neuroinflammation and dysregulated mitochondrial energy metabolism, combined with the potential for intrathecal and oral delivery, makes it a targeted tool for investigating disease-modifying interventions in motor neuron degeneration paradigms where thymopentin would be rapidly cleared and unable to sustain CNS exposure [1].

Chronic Neuroinflammation Studies in Alzheimer's and Parkinson's Disease Models

The patent claims methods for ameliorating Alzheimer's disease and Parkinson's disease, conditions where chronic NLRP3 inflammasome activation and purinergic dysregulation are increasingly recognized as pathogenic drivers [1]. The proteolytic stability of the all-D retro-inverso peptide enables sustained dosing regimens in chronic neurodegeneration models, bypassing the pharmacokinetic limitations of natural L-peptide immunomodulators [1].

Inflammatory and Autoimmune Disease Models Requiring Oral or Subcutaneous Chronic Dosing

The patent claims methods for treating ankylosing spondylitis, Crohn's disease, rheumatoid arthritis, plaque psoriasis, and hidradenitis suppurativa [1]. The multi-route delivery capability—including oral administration—positions Riztunitide as a candidate for chronic inflammatory disease models where daily parenteral injection of unstable peptides would be impractical and introduce confounding stress variables [1].

Mitochondrial Dysfunction and Extracellular ATP Signaling Research

Riztunitide is described as rescuing cells with dysregulated energy metabolism that results in extracellular ATP, a DAMP that activates the NLRP3 inflammasome [1]. Researchers investigating the intersection of mitochondrial bioenergetics, purinergic signaling, and innate immune activation may find this compound uniquely positioned as a tool that simultaneously addresses metabolic and inflammatory endpoints, unlike conventional NLRP3 inhibitors (e.g., MCC950) or NF-κB-targeted peptides that lack this dual mechanistic profile [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Riztunitide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.